4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine is a complex organic compound that belongs to the family of piperidine derivatives. This compound features a unique structure that incorporates a piperidine ring, a pyrazolo[1,5-a]pyrazine moiety, and an ether functional group. Its molecular formula is with a molecular weight of approximately 244.30 g/mol. The compound has garnered attention for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized through various chemical routes, and it is often studied in the context of drug discovery due to its structural properties that may influence biological activity. Research articles and patents provide insights into its synthesis and applications, highlighting its relevance in pharmaceutical development.
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine can be classified as:
The synthesis of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine typically involves multiple steps, which may include:
The synthesis may require specific reagents such as:
The molecular structure of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine features:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 244.30 g/mol |
| IUPAC Name | 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine |
| InChI | InChI=1S/C13H16N4O/c1-10-7-12(14)15(8-11(10)16)9(18)19/h7-8H,1-6H3 |
| InChI Key | QWJXKZVVJYMGME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(C2=C1N=CN=C2)C(CNCCN)OC |
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine may undergo various chemical reactions including:
Common reagents for these reactions include:
The outcomes of these reactions depend significantly on reaction conditions such as solvent choice, temperature, and concentration.
The mechanism of action for 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine is primarily based on its interaction with biological targets:
Data from biological assays indicate potential efficacy in targeting specific pathways relevant to disease processes.
The physical properties include:
Key chemical properties involve:
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine has several applications in scientific research:
The compound serves as a valuable building block in synthesizing more complex molecules within pharmaceutical development.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4